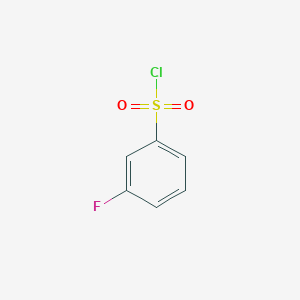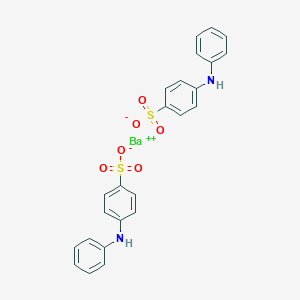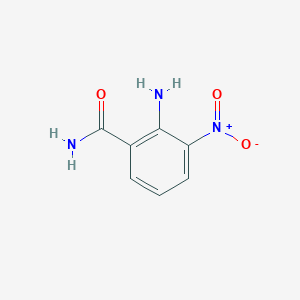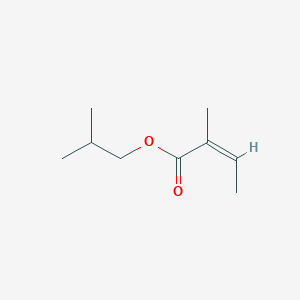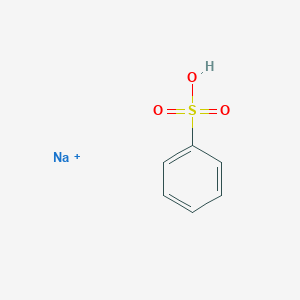
(S)-(-)-8-Methoxy 2-aminotetralin
Overview
Description
(S)-(-)-8-Methoxy 2-aminotetralin is a chiral compound belonging to the 2-aminotetralin family. This compound is known for its significant pharmacological properties, particularly in the modulation of neurotransmitter systems. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-8-Methoxy 2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 8-methoxy-1-tetralone.
Reduction: The ketone group of the precursor is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction.
Resolution: The racemic mixture of the amine is resolved to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of chiral catalysts and advanced separation techniques ensures the efficient production of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-8-Methoxy 2-aminotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-aminotetralin, such as hydroxylated, alkylated, and acylated compounds.
Scientific Research Applications
(S)-(-)-8-Methoxy 2-aminotetralin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: It has potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
(S)-(-)-8-Methoxy 2-aminotetralin exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an agonist or antagonist at various serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s specific binding to these receptors and subsequent activation or inhibition of signaling pathways underlie its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A parent compound with similar structural features but lacking the methoxy group.
8-Hydroxy 2-aminotetralin: A hydroxylated derivative with different pharmacological properties.
7-Methoxy 2-aminotetralin: A positional isomer with the methoxy group at a different position on the aromatic ring.
Uniqueness
(S)-(-)-8-Methoxy 2-aminotetralin is unique due to its specific stereochemistry and the presence of the methoxy group at the 8-position. This structural feature imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

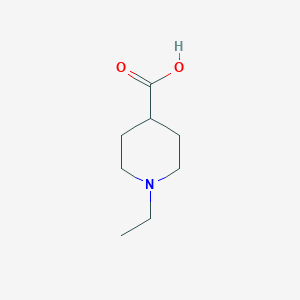
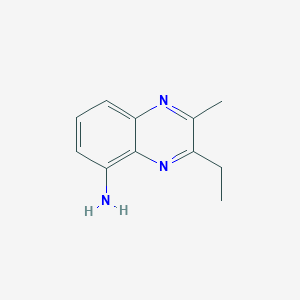


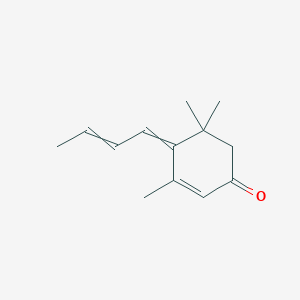
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
